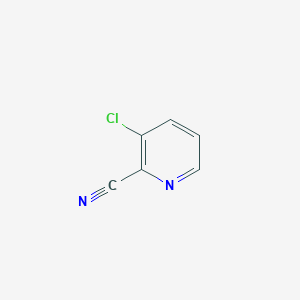

3-Chloro-2-cyanopyridine

Overview

Description

3-Chloro-2-cyanopyridine (CAS: 38180-46-0, molecular formula: C₆H₃ClN₂, molecular weight: 138.55) is a halogenated pyridine derivative characterized by a chlorine atom at the 3-position and a cyano group at the 2-position. Key physicochemical properties include a density of 1.33 g/cm³, boiling point of 260.7°C, and flash point of 111.4°C . It is synthesized via refluxing 3-chloropyridine derivatives with trimethylsilyl cyanide (TMS-CN) in acetonitrile, achieving a 98% yield . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and radiochemistry (e.g., [cyano-14C]-labeled variants with molar activity 50–60 mCi/mmol) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-cyanopyridine typically involves the chlorination of 3-cyanopyridine-N-oxide. One common method includes dissolving 3-cyanopyridine-N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the dropwise addition of an organic alkali at temperatures ranging from -5 to 40 degrees Celsius. The mixture is then heated to 30 to 75 degrees Celsius to complete the reaction. After the reaction, the product is separated and purified to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer chlorinating reagents to minimize environmental impact. For instance, bis(trichloromethyl)carbonate is preferred over traditional chlorinating agents like thionyl chloride or phosphorus oxychloride, as it reduces the generation of hazardous by-products such as sulfur dioxide and phosphoric waste .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyanopyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild and functional group-tolerant conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the cyano group to an amine.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Reduction Products: Aminopyridines from the reduction of the cyano group.

Scientific Research Applications

Organic Synthesis

3-Chloro-2-cyanopyridine serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is notably utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a halide source in carbon-carbon bond formation, allowing for the synthesis of biaryl compounds, which are important in drug development.

Pharmaceutical Development

The compound is an intermediate in the synthesis of several therapeutic agents:

- Nevirapine: An anti-HIV medication.

- Mirtazapine: An antidepressant used for major depressive disorder.

These applications highlight its significance in medicinal chemistry.

Biological Research

In biological contexts, this compound has been investigated for its interactions with various enzymes, such as nitrilase and nitrile hydratase. These interactions are essential for understanding metabolic pathways and developing bioactive compounds with therapeutic potential.

Agricultural Chemicals

The compound is utilized in the production of pesticides and herbicides, contributing to enhanced agricultural productivity. Its dual functionality allows it to be tailored for specific applications in crop protection.

| Compound | Structure | Applications |

|---|---|---|

| 3-Cyanopyridine | Lacks chlorine; used in synthesizing nicotinamide (vitamin B3). | Nutraceuticals |

| 2-Chloro-3-cyanopyridine | Chlorine and cyano groups swapped; different synthetic uses. | Organic synthesis |

| 3-Chloropyridine | Lacks cyano group; used in various organic syntheses. | General organic chemistry |

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyanopyridine depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of nevirapine, it undergoes further chemical transformations to form the active drug that inhibits the reverse transcriptase enzyme in HIV . The molecular targets and pathways involved vary based on the final product synthesized from this compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of 3-Chloro-2-cyanopyridine and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 38180-46-0 | C₆H₃ClN₂ | 138.55 | 3-Cl, 2-CN | 260.7 | Organic synthesis, radiochemistry |

| 2-Chloro-5-cyanopyridine | 33252-28-7 | C₆H₃ClN₂ | 138.55 | 2-Cl, 5-CN | N/A | Pharmaceutical intermediates |

| 6-Chloro-3-cyanopyridine | Not available | C₆H₃ClN₂ | 138.55 | 6-Cl, 3-CN | N/A | Radiochemical synthesis (14C-labeled) |

| 3-Chloro-2-methylpyridine | 72093-03-9 | C₆H₆ClN | 127.57 | 3-Cl, 2-CH₃ | N/A | Agrochemical intermediates |

| 2-Amino-5-chloropyridine | 1072-98-6 | C₅H₅ClN₂ | 128.56 | 2-NH₂, 5-Cl | N/A | Precursor for zopiclone synthesis |

Structural Isomers: Chloro-Cyanopyridines

- 2-Chloro-5-cyanopyridine (CAS: 33252-28-7) shares the same molecular formula as this compound but differs in substituent positions. It is commercially available (e.g., TCI Chemicals) and used in synthesizing antihypertensive agents .

- 6-Chloro-3-cyanopyridine (ARC 3794-50mCi) is a radiolabeled isomer with [cyano-14C], highlighting its utility in tracing metabolic pathways or pharmacokinetic studies .

Functional Group Variants

- 3-Chloro-2-methylpyridine (CAS: 72093-03-9) replaces the cyano group with a methyl group, reducing polarity and molecular weight (127.57 vs. 138.55). This increases lipophilicity, making it suitable for agrochemical applications .

- 2-Amino-5-chloropyridine (CAS: 1072-98-6) introduces an amino group, significantly altering reactivity. It has a melting point of 133–136°C and serves as a precursor for sedatives like zopiclone. The amino group enables hydrogen bonding, influencing crystal packing (e.g., centrosymmetric dimers via N–H⋯N interactions) .

Complex Derivatives

- Tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate (CAS: 488713-28-6) features additional bromo and carbamate groups. Its higher complexity (topological polar surface area: 75) and molecular weight (363.56) make it a specialized intermediate in medicinal chemistry, albeit with challenging synthesis .

- 3-Chloro-2-fluoro-5-methylpyridine (CAS: 1031929-23-3) incorporates fluorine and methyl groups.

Biological Activity

3-Chloro-2-cyanopyridine (C6H4ClN2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with chlorine and cyano groups. The presence of these functional groups is crucial for its biological activity, as they influence the compound's interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of novel 3-cyanopyridine derivatives were synthesized and tested for their cytotoxic activity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives showed IC50 values comparable to or better than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|---|

| 5c | PC-3 | 27.2 | Nearly half |

| 5e | MDA-MB-231 | 23.4 | Twice as effective |

| 6e | HepG2 | 40.3 | Comparable |

The mechanism by which this compound exerts its cytotoxic effects involves the modulation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. Research indicates that compounds related to this compound can induce apoptosis through the degradation of survivin and other IAP family proteins .

Apoptotic Pathways

The Annexin V-FITC assay demonstrated an increase in both early and late apoptotic cells when treated with these compounds, suggesting that they effectively trigger programmed cell death in cancer cells. Western blotting analyses further supported these findings by showing decreased levels of survivin and related proteins in a concentration-dependent manner.

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of this compound revealed key insights into how structural modifications impact biological activity. It was observed that:

- Substituents on the pyridine ring : The presence of electron-donating groups at specific positions enhances cytotoxicity.

- Functional groups : The cyano group plays a critical role in increasing the compound's reactivity and interaction with biological targets.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound derivatives:

- Anticancer Studies : In vitro studies have shown that certain derivatives exhibit potent anticancer properties against multiple cell lines, indicating their potential as lead compounds for drug development .

- Antimicrobial Activity : Some derivatives have also been evaluated for their antimicrobial properties, showing promising results against various bacterial strains, which could be beneficial in treating infections in immunocompromised patients .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-2-cyanopyridine, and how can reaction conditions be optimized for yield?

- Answer : The compound is synthesized via chlorination and cyanation of pyridine derivatives. A common approach involves halogenation of 2-cyanopyridine using reagents like phosphorus oxychloride (POCl₃) under reflux conditions. Optimization includes:

-

Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity .

-

Temperature control : Maintaining 80–100°C minimizes side products .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .

-

Yield enhancement : Incremental addition of chlorinating agents reduces decomposition .

Parameter Typical Range Impact on Yield Reaction Temperature 80–120°C Higher temps risk decomposition Catalyst Loading 5–10 mol% AlCl₃ Excess causes side reactions Reaction Time 6–12 hours Prolonged time lowers efficiency

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Key methods include:

- NMR : ¹H NMR (δ 7.5–8.5 ppm for pyridine protons) and ¹³C NMR (δ 115–120 ppm for CN group) confirm structure .

- IR : A sharp peak at ~2230 cm⁻¹ indicates the nitrile group .

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., Cl⋯Cl contacts at 3.278 Å) .

- Mass spectrometry : Molecular ion peak at m/z 138.55 (C₆H₃ClN₂⁺) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Waste disposal : Segregate halogenated waste for incineration .

- First aid : Flush eyes with water for 15 minutes if exposed (H319) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., [cyano-14C]) be employed to study reaction mechanisms involving this compound?

- Answer :

- Synthesis : Incorporate [cyano-14C] via nucleophilic substitution using K¹⁴CN under controlled pH .

- Tracking : Radiolabeled compounds enable tracing in cross-coupling reactions (e.g., Suzuki-Miyaura) using autoradiography or LC-MS .

- Data interpretation : Compare ¹⁴C distribution in products to infer mechanistic pathways (e.g., retention vs. displacement of the cyano group) .

Q. What strategies resolve contradictions in reported reactivity data of this compound in cross-coupling reactions?

- Answer : Contradictions often arise from:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed couplings but may deactivate catalysts via coordination .

- Ligand selection : Bulky ligands (e.g., XPhos) suppress side reactions at the chloro position .

- Validation : Reproduce experiments under standardized conditions (e.g., 1 mol% Pd(OAc)₂, 100°C) and compare yields via HPLC .

Q. How does the crystal structure of this compound influence its reactivity in solid-state reactions?

- Answer :

- Hydrogen bonding : The amine group forms cyclic dimers via N–H⋯N interactions, reducing solubility in nonpolar solvents .

- Halogen interactions : Cl⋯Cl contacts (3.278 Å) may facilitate solid-state halogen bonding, affecting photostability .

- Reactivity implications : Grind the compound to amorphous form for higher surface area in mechanochemical reactions .

Q. Methodological Guidance

Q. How to design experiments analyzing contradictory data on the toxicity of this compound?

- Answer :

- Literature review : Compare toxicity studies (e.g., LD₅₀ values) across species (rats vs. zebrafish) .

- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀) under varied oxygen levels .

- Statistical analysis : Apply ANOVA to evaluate dose-response variability .

Q. What advanced computational methods predict the regioselectivity of this compound in electrophilic substitutions?

- Answer :

Properties

IUPAC Name |

3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPLFBIGFQFIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347474 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38180-46-0 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.